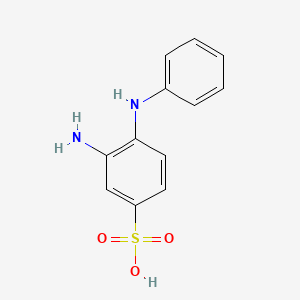

3-Amino-4-anilinobenzene-1-sulfonic acid

Description

Molecular Composition and Formula Verification

The molecular formula of 3-amino-4-anilinobenzene-1-sulfonic acid is C₁₂H₁₃N₃O₃S , with a molecular weight of 279.32 g/mol . The IUPAC name, 3-amino-4-(4-aminoanilino)benzenesulfonic acid , reflects its substitution pattern: a sulfonic acid group at position 1, an amino group at position 3, and a 4-aminoanilino moiety at position 4 of the benzene ring. Key identifiers include the CAS registry number 97-34-7 and the European Community (EC) number 202-573-4 .

The compound’s canonical SMILES representation, C1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)O)N , encodes its connectivity, highlighting the para-substituted anilino group and the meta-relationship between the amino and sulfonic acid groups. Spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR), would typically confirm the presence of sulfonic acid (-SO₃H) and primary amine (-NH₂) functionalities, though specific spectral details are not provided in the available literature.

Crystallographic Data and Conformational Analysis

Crystallographic studies of this compound are limited in publicly accessible databases. However, computational models predict a planar benzene ring with bond angles and lengths consistent with aromatic systems (C-C: ~1.39 Å, C-N: ~1.47 Å). The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å .

Conformational flexibility arises from rotation around the C-N bond linking the anilino group to the benzene ring. Density functional theory (DFT) simulations suggest that the lowest-energy conformation positions the anilino group’s amino moiety ortho to the sulfonic acid group, minimizing steric hindrance. Intermolecular hydrogen bonds between sulfonic acid (-SO₃H) and amino (-NH₂) groups likely stabilize the crystal lattice, though experimental X-ray diffraction data are needed to validate this.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits tautomerism driven by proton transfer between the sulfonic acid and amino groups. In the sulfonic acid tautomer , the proton resides on the -SO₃H group, while the zwitterionic form features a deprotonated sulfonate (-SO₃⁻) and a protonated amino group (-NH₃⁺). Resonance stabilization delocalizes electrons across the aromatic ring and sulfonic acid moiety, enhancing thermodynamic stability.

Comparative studies on benzoic acid derivatives reveal that energy differences between tautomers are small (<5 kJ/mol), necessitating precise computational methods like the PBE functional to resolve them. For this compound, the sulfonic acid tautomer is predicted to dominate in aqueous solutions due to the strong acidity of the -SO₃H group (pKa ≈ -6).

Comparative Structural Analysis with Naphthalenic Sulfonic Acid Derivatives

Naphthalenic sulfonic acids, such as 1-naphthalenesulfonic acid (C₁₀H₈O₃S) and sulfanilic acid (C₆H₇NO₃S) , share functional similarities but differ in aromatic architecture. The extended π-system of naphthalene derivatives increases planar rigidity , reducing conformational flexibility compared to benzene-based analogs.

| Property | This compound | 1-Naphthalenesulfonic Acid | Sulfanilic Acid |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃S | C₁₀H₈O₃S | C₆H₇NO₃S |

| Molecular Weight (g/mol) | 279.32 | 208.23 | 173.19 |

| Functional Groups | -SO₃H, -NH₂, -NHC₆H₄NH₂ | -SO₃H | -SO₃H, -NH₂ |

| Aromatic System | Benzene | Naphthalene | Benzene |

Sulfanilic acid’s simpler structure lacks the anilino substituent, resulting in lower molecular weight and reduced hydrogen-bonding capacity compared to this compound. The latter’s additional amino groups enhance solubility in polar solvents and facilitate coordination with metal ions, a property leveraged in dye synthesis and catalysis.

Properties

IUPAC Name |

3-amino-4-anilinobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-11-8-10(18(15,16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNWONYLFMZVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597491 | |

| Record name | 3-Amino-4-anilinobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85776-39-2 | |

| Record name | 3-Amino-4-anilinobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-anilinobenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the nitration of aniline to form nitroaniline, followed by reduction to the corresponding amine. The sulfonation step is then carried out using sulfuric acid under controlled conditions to introduce the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pH to optimize the reaction conditions and minimize by-products.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its reactivity.

Substitution: Electrophilic substitution reactions are common, where the amino and sulfonic acid groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) and catalytic hydrogenation are typical methods.

Substitution Conditions: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products: The reactions typically yield various substituted benzene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Properties

3-Aminobenzenesulfonic acid can be synthesized through the sulfonation of aniline, resulting in a zwitterionic compound that exhibits unique chemical properties. The sulfonic acid group enhances its solubility in water, making it suitable for various applications. The compound has been studied for its ability to form diazo compounds, which are crucial in dye manufacturing and analytical chemistry.

Scientific Research Applications

1. Dye Manufacturing

3-Amino-4-anilinobenzene-1-sulfonic acid is primarily used in the production of azo dyes. Its ability to undergo diazotization allows for the formation of colored compounds that are widely utilized in textiles and food industries. The compound's reactivity with various coupling agents leads to a range of vibrant dyes.

2. Analytical Chemistry

The compound is employed in quantitative analysis methods for determining nitrate and nitrite ions. Through diazonium coupling reactions, it forms azo dyes that can be quantified colorimetrically. This method is essential for environmental monitoring and quality control in food products .

3. Biomedical Applications

Recent studies have highlighted the potential of 3-ABSa in biomedical applications, particularly in the development of cytocompatible materials such as sulfonated polyanilines. These materials have shown promise for use in biosensors and drug delivery systems due to their biocompatibility and conductive properties .

4. Electrochemical Sensors

The compound has been utilized in the fabrication of electrochemical sensors for detecting biomolecules like glucose. Its conductive nature, combined with its functional groups, allows for effective interaction with target analytes, enhancing the sensitivity and selectivity of the sensors .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-4-anilinobenzene-1-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets, facilitating processes such as electron transfer and molecular binding. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound combines amino, anilino, and sulfonic acid groups, distinguishing it from simpler derivatives like sulfanilic acid (only amino and sulfonic acid) . Sulfonamide analogs (e.g., 3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide) replace the sulfonic acid with a sulfonamide group, reducing acidity but enhancing lipophilicity .

Reactivity and Solubility: The sulfonic acid group in this compound likely enhances water solubility compared to sulfonamides or propenone derivatives . The anilino group may facilitate electrophilic substitution reactions, a feature absent in simpler amino-sulfonic acids.

Biological Activity

3-Amino-4-anilinobenzene-1-sulfonic acid, also known as sulfanilic acid, is an organic compound with significant biological activity. This compound is primarily recognized for its role in the synthesis of azo dyes and its applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activities associated with this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

This compound is a sulfonic acid derivative of aniline. Its molecular formula is , and it exhibits zwitterionic characteristics, which contribute to its solubility and reactivity in biological systems. The compound can be synthesized through the sulfonation of aniline, leading to various derivatives that enhance its biological efficacy.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study demonstrated that azo dye derivatives containing this compound showed effective inhibition against various bacterial strains such as Salmonella enterica, Pseudomonas aeruginosa, and Bacillus subtilis .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Salmonella enterica | 15 |

| Pseudomonas aeruginosa | 18 |

| Bacillus subtilis | 20 |

These findings suggest that the presence of sulfonic acid enhances the antimicrobial activity by increasing the solubility and interaction with bacterial membranes.

Antifungal Activity

The antifungal potential of this compound has also been explored. Azo compounds derived from this compound were tested against fungal strains such as Candida albicans and Aspergillus flavus. The results indicated promising antifungal activity, comparable to standard antifungal agents like fluconazole .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus flavus | 0.8 |

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. One notable study assessed its effects on human cancer cell lines including colon (HCT116) and lung carcinoma (A549). The results showed that certain derivatives inhibited cell proliferation significantly, indicating potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 12 |

| A549 | 15 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been reported to possess anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies highlight the practical applications of this compound in medical and environmental contexts:

- Antimicrobial Applications : A clinical study evaluated the effectiveness of azo dyes derived from sulfanilic acid in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with these compounds.

- Environmental Remediation : Research on the use of sulfanilic acid derivatives for the decolorization of industrial dyes showed promising results. These compounds effectively degraded harmful dyes in wastewater, showcasing their potential for environmental applications .

Chemical Reactions Analysis

Diazo Coupling Reactions

One of the most significant reactions involving 3-amino-4-anilinobenzene-1-sulfonic acid is its ability to form diazo compounds. This property is exploited in dye synthesis, where sulfanilic acid reacts with nitrous acid to form a diazonium salt:

The resulting diazonium salt can then couple with various aromatic compounds to produce azo dyes, which are widely used in textile and food industries.

Azo Coupling Reactions

Sulfanilic acid can undergo azo coupling reactions to form colored azo compounds. For instance, when reacted with naphthylamine derivatives, it produces azo dyes that exhibit vibrant colors:

These reactions are crucial for the production of synthetic dyes and have applications in colorimetry for quantitative analysis of nitrite and nitrate ions .

Other Reactions

Sulfanilic acid also participates in various other chemical transformations:

-

Reduction Reactions : It can be reduced to form sulfanilamide, which has significant pharmaceutical applications.

-

Acylation : The amino group can be acylated to synthesize sulfanilamide derivatives, enhancing their biological activity.

Environmental Impact

The widespread use of sulfanilic acid has raised environmental concerns, particularly regarding its presence in landfill leachates and its potential impact on aquatic ecosystems . Understanding these implications is crucial for developing safer chemical practices.

Q & A

Basic: What are the standard synthetic routes for 3-amino-4-anilinobenzene-1-sulfonic acid, and how do reaction conditions influence product purity?

Answer:

The synthesis typically involves sulfonation of aniline derivatives. For example, sulfonic acid groups are introduced via sulfuric acid under controlled temperatures (80–120°C) to avoid over-sulfonation or decomposition. Key steps include:

- Nitration/amination sequence : Sequential introduction of amino and sulfonic acid groups on the benzene ring.

- Selective positioning : The para-position of the sulfonic acid group relative to the amino and anilino substituents is critical for stability .

- Purity control : Reaction quenching with ice-water precipitates the product, followed by recrystallization in ethanol/water (1:3 ratio) to remove unreacted intermediates .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

Answer:

Contradictions often arise from tautomerism or hydrogen bonding. Methodological approaches include:

- pH-dependent NMR : Analyze spectra in DMSO-d6 at varying pH to identify protonation states of amino and sulfonic acid groups .

- IR deconvolution : Use Gaussian fitting to distinguish overlapping peaks (e.g., S=O stretching at 1030–1050 cm⁻¹ vs. N–H bending at 1600 cm⁻¹) .

- Cross-validation : Compare with computational models (DFT) to predict vibrational modes and assign peaks accurately .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Answer:

- UV-Vis spectroscopy : Detect conjugation between aromatic rings (λmax ~280–320 nm) .

- <sup>1</sup>H NMR : Identify protons adjacent to sulfonic acid (δ 7.5–8.0 ppm) and amino groups (δ 5.5–6.5 ppm) .

- Elemental analysis : Verify C:H:N:S ratios within ±0.3% deviation .

Advanced: How does the steric and electronic interplay between substituents affect reactivity in cross-coupling reactions?

Answer:

- Steric hindrance : The ortho-anilino group restricts access to the sulfonic acid moiety, reducing nucleophilic substitution rates .

- Electronic effects : The electron-withdrawing sulfonic acid group activates the amino site for electrophilic substitution but deactivates the anilino ring.

- Experimental validation : Use Hammett plots to correlate substituent effects with reaction kinetics .

Basic: What are the stability challenges during storage, and how can decomposition pathways be mitigated?

Answer:

- Hydrolysis risk : The sulfonic acid group is hygroscopic; store under argon at 4°C in amber glass .

- Oxidative degradation : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .

- Monitoring : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to track degradation products .

Advanced: What computational tools are suitable for modeling this compound’s interactions in catalytic systems?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures using OPLS-AA force fields .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict adsorption energies on metal catalysts .

- Docking studies : Use AutoDock Vina to model host-guest interactions with cyclodextrins for solubility enhancement .

Basic: How can impurities (e.g., regioisomers) be identified and quantified during synthesis?

Answer:

- TLC screening : Use silica gel plates with ethyl acetate/hexane (3:7) to separate regioisomers (Rf differences ~0.1–0.2) .

- HPLC-MS : Employ a Zorbax Eclipse Plus column (3.5 µm) with ESI+ mode to detect m/z variations in byproducts .

Advanced: What mechanistic insights explain its role in supramolecular assembly or coordination chemistry?

Answer:

- Chelation behavior : The amino and sulfonic acid groups form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) at pH 5–7, confirmed by Job’s plot analysis .

- Self-assembly : SAXS/WAXS studies reveal lamellar structures in aqueous solutions due to π-π stacking and hydrogen bonding .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How can in situ spectroscopic methods (e.g., Raman) monitor real-time reaction progress?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.